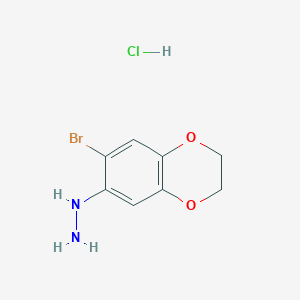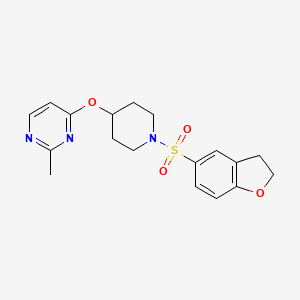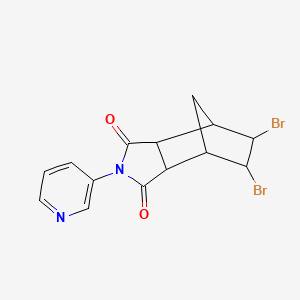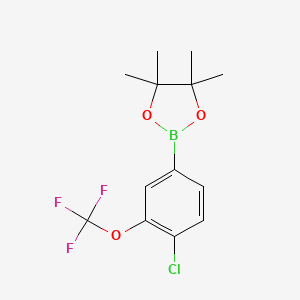![molecular formula C13H22BrNOSi B2932061 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline CAS No. 1803584-34-0](/img/structure/B2932061.png)
5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline” is a chemical compound with the molecular formula C13H22BrNOSi . It has a molecular weight of 316.31 . This compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H22BrNOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)8-12(10)15/h6-8H,9,15H2,1-5H3 . This indicates that the compound contains a bromine atom attached to the second carbon of an aniline ring, and a tert-butyldimethylsilyl ether group attached to the same carbon via a methylene (CH2) linker .Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.31 . It is a liquid at room temperature .Wirkmechanismus
The mechanism of action of 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline is not fully understood, but it is believed to inhibit the activity of protein kinases, which are essential in the regulation of various cellular processes. By inhibiting the activity of protein kinases, this compound can alter cellular signaling pathways and potentially lead to the development of new drugs and treatments for various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of protein kinases, which can lead to the inhibition of cell growth and proliferation. Additionally, it has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline in lab experiments is its synthetic accessibility. The multi-step synthesis is relatively straightforward, and the final product can be obtained in good yields. Additionally, it has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline. One potential direction is the development of new inhibitors of protein kinases using this compound as a starting point. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for the preparation of this compound and related compounds could lead to the discovery of new drugs and treatments for various diseases.
Synthesemethoden
The synthesis of 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline involves a multi-step process that starts with the protection of the amine group with tert-butyldimethylsilyl (TBDMS) to prevent unwanted reactions. The protected amine is then coupled with 2-(bromomethyl)phenylboronic acid using palladium catalysis to obtain the desired product. The final product is then deprotected by treatment with fluoride to remove the TBDMS group, resulting in this compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline has a wide range of scientific research applications. It is commonly used in the synthesis of other compounds, such as inhibitors of protein kinases, which are essential in the study of various diseases, including cancer. Additionally, it is used in the development of new drugs and treatments for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)8-12(10)15/h6-8H,9,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRUZQAWOYLYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-bis[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B2931978.png)
![Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2931980.png)


![2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2931984.png)
![2,2-Dimethyl-1-[4-[(4-prop-2-ynylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one](/img/structure/B2931985.png)



![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2931992.png)

![3-[(5E)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2931996.png)
![3,3-Dimethyl-4-[1-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2931998.png)
![1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2931999.png)